molecular formula C10H14N2O3S B11785715 Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate

Cat. No.: B11785715
M. Wt: 242.30 g/mol
InChI Key: SGTJWNJGMQUQSN-UHFFFAOYSA-N
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Description

tert-Butyl ((4-formylthiazol-2-yl)methyl)carbamate ( 165667-54-9) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery. This compound, with a molecular formula of C₁₀H₁₄N₂O₃S and a molecular weight of 242.29 g/mol, is characterized by the presence of both a Boc-protected amine and a formyl group on a thiazole heterocycle . The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for amines, allowing for selective deprotection under mild acidic conditions, while the formyl group is a versatile handle for further synthetic elaboration. The primary research application of this compound lies in its role as a key precursor for the synthesis of complex molecules, particularly in the preparation of macrocycle-stabilized peptides . The reactive aldehyde functionality enables chemoselective ligation, such as formation of oxime bridges, which are used to conformationally constrain peptides and improve their metabolic stability, bioavailability, and target affinity. The thiazole ring is a privileged structure in pharmaceuticals, often contributing to biological activity through hydrogen bonding and dipole interactions. This product is supplied with a guaranteed purity of ≥98% and must be stored sealed under an inert atmosphere at -20°C to maintain stability and prevent degradation . Hazard Information: Signal Word: Warning. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Handling Recommendation: This chemical is classified as For Research and Further Manufacturing Use Only. It is not intended for diagnostic or therapeutic purposes, nor for direct human use. Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14)

InChI Key

SGTJWNJGMQUQSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O

Origin of Product

United States

Preparation Methods

Boc Protection of Thiazole Derivatives

The tert-butyl carbamate (Boc) group is introduced to stabilize amine functionalities during subsequent reactions. A representative method involves treating 2-amino-4-(hydroxymethyl)thiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, in a protocol adapted from bromothiazole protection, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 50–60°C facilitates Boc attachment with yields exceeding 70%. This step is critical for preventing undesired side reactions during formylation.

Direct Formylation Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a route to introduce formyl groups directly onto aromatic systems. Applied to tert-butyl ((4-hydroxymethylthiazol-2-yl)methyl)carbamate, this method involves reacting the substrate with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis. However, this approach risks Boc-group cleavage under acidic conditions, necessitating careful pH control.

Palladium-Catalyzed Carbonylation

Transition-metal-mediated carbonylation offers a regioselective alternative. A palladium(II) acetate catalyst with carbon monoxide (CO) and methanol in tetrahydrofuran (THF) at 80°C can introduce the formyl group at the 4-position of the thiazole ring. This method, though less documented in the provided sources, aligns with synthetic trends in heterocyclic chemistry.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimal yields for Boc protection are achieved in polar aprotic solvents like DMF or dichloromethane (DCM) at 50–60°C. For oxidation steps, DCM and tetrahydrofuran (THF) are preferred to minimize side reactions. Lower temperatures (0–20°C) improve selectivity during formylation, as evidenced by analogous syntheses.

Catalytic and Stoichiometric Considerations

The use of cesium carbonate as a base in Boc protection minimizes racemization and enhances reaction rates. In oxidation reactions, stoichiometric MnO₂ or catalytic TEMPO/NaClO systems provide reproducible results, though excess oxidant must be avoided to prevent over-oxidation to carboxylic acids.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural validation. The formyl proton in tert-butyl ((4-formylthiazol-2-yl)methyl)carbamate appears as a singlet near δ 9.8–10.0 ppm in ¹H NMR, while the Boc group’s tert-butyl protons resonate as a singlet at δ 1.4–1.5 ppm. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 242.29 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₄N₂O₃S.

Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95%. Mobile phases often comprise acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve peak resolution.

Challenges and Mitigation Strategies

Boc Group Stability

The Boc group is susceptible to cleavage under strongly acidic or basic conditions. During formylation, maintaining a near-neutral pH (6.5–7.5) with buffered solutions preserves the carbamate linkage.

Byproduct Formation

Side reactions, such as over-oxidation or thiazole ring opening, are mitigated by controlling reaction time and temperature. For instance, limiting MnO₂ exposure to 2–3 hours reduces carboxylic acid byproducts.

Industrial and Scalability Considerations

Kilogram-scale synthesis employs continuous flow reactors for Boc protection and oxidation steps, enhancing heat transfer and reaction homogeneity. A representative pilot study achieved 85% yield using a flow system with immobilized cesium carbonate catalysts. Cost analysis highlights di-tert-butyl dicarbonate and palladium catalysts as major contributors to production expenses, urging optimization of catalyst recycling protocols.

Emerging Methodologies

Recent advances include enzymatic oxidation using alcohol dehydrogenases for greener formylation. Preliminary data show 60–70% yields under aqueous conditions at 37°C, though substrate specificity remains a limitation. Photocatalytic methods with visible light and rose bengal are also under investigation for mild, selective oxidations .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is acid-labile, allowing controlled deprotection under acidic conditions. This reaction is critical for unmasking the primary amine for further functionalization:
Reaction:

Tert-butyl ((4-formylthiazol-2-yl)methyl)carbamateHCl (g) in dioxane(4-Formylthiazol-2-yl)methylamine+CO2+tert-butanol\text{Tert-butyl ((4-formylthiazol-2-yl)methyl)carbamate} \xrightarrow{\text{HCl (g) in dioxane}} (4\text{-Formylthiazol-2-yl})methyl\text{amine} + \text{CO}_2 + \text{tert-butanol}

Conditions:

  • Typically performed with HCl gas in dioxane at 0–25°C .

  • Alternatives include trifluoroacetic acid (TFA) in dichloromethane (DCM) for milder conditions .

Applications:

  • The liberated amine can undergo acylation, alkylation, or coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Reactivity of the Formyl Group

The aldehyde moiety at the 4-position of the thiazole ring is highly electrophilic, enabling nucleophilic additions and condensations:

2.1. Condensation Reactions

Example: Hydrazone Formation

RCHO+H2NNHR’RCH=NNHR’+H2O\text{RCHO} + \text{H}_2\text{NNHR'} \rightarrow \text{RCH=NNHR'} + \text{H}_2\text{O}

Conditions:

  • Catalyzed by acetic acid or molecular sieves in ethanol/THF .

  • Used to synthesize hydrazone derivatives for bioactivity studies.

2.2. Nucleophilic Additions

Grignard or Organozinc Reagents:

RCHO+R’MgXRCH(OH)R’\text{RCHO} + \text{R'MgX} \rightarrow \text{RCH(OH)R'}

Outcome:

  • Forms secondary alcohols, which can be oxidized to ketones or reduced to alkanes .

Functionalization of the Thiazole Ring

The thiazole core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions, though the formyl and carbamate groups influence regioselectivity:

3.1. Halogenation

Bromination at the 5-Position:

Thiazole+Br2FeCl35-Bromo-thiazole derivative\text{Thiazole} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} 5\text{-Bromo-thiazole derivative}

Rationale:

  • Electron-withdrawing groups (e.g., formyl) direct electrophiles to the 5-position .

3.2. Suzuki-Miyaura Coupling

Reaction:

5-Bromo-thiazole+ArB(OH)2Pd(PPh3)45-Aryl-thiazole\text{5-Bromo-thiazole} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-thiazole}

Conditions:

  • Requires palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/H₂O .

Reductive Amination of the Formyl Group

The aldehyde can react with amines to form imines, which are reduced to secondary amines:

RCHO+R’NH2NaBH3CNRCH2NHR’\text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NHR'}

Applications:

  • Generates amine-linked conjugates for antimicrobial or anticancer studies .

Scientific Research Applications

Organic Synthesis

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate serves as a valuable building block for synthesizing complex organic molecules. Its structure allows for various functionalization reactions, making it useful in creating derivatives with specific biological activities or properties.

Pharmaceutical Development

The compound has potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutics. Its thiazole moiety is known to interact with biological targets, making it a candidate for enzyme inhibitors and other pharmacological agents.

Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for enzymes involved in metabolic pathways. For instance, studies have shown that thiazole derivatives can inhibit acetylcholinesterase, an enzyme crucial in neurodegenerative diseases like Alzheimer's disease.

Agrochemical Applications

This compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to modulate biological activity suggests potential use in developing environmentally friendly agricultural products.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for synthesizing complex organic moleculesSynthesis of thiazole derivatives
Pharmaceutical ResearchPotential lead compound for drug developmentInhibition of acetylcholinesterase
AgrochemicalsPossible use as a pesticide or herbicideDevelopment of environmentally friendly products

Mechanism of Action

The mechanism of action of Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiazole ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Thiazole Ring) Molecular Formula Key Properties/Applications Reference
Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate 4-CHO, 2-NHBoc C₁₀H₁₃N₂O₃S (inferred) Intermediate for kinase inhibitors
tert-Butyl 4-bromothiazol-2-ylcarbamate 4-Br, 2-NHBoc C₈H₁₁BrN₂O₂S Cross-coupling reactions
tert-Butyl (4-chloro-5-formylthiazol-2-yl)carbamate 4-Cl, 5-CHO, 2-NHBoc C₉H₁₁ClN₂O₃S Electrophilic substitution reactions
tert-Butyl (5-acetyl-4-(trifluoroethyl)thiazol-2-yl)methylcarbamate 5-COCH₃, 4-CF₃CH₂, 2-NHBoc C₁₄H₁₈F₃N₂O₃S CDK9 inhibitor candidate
tert-Butyl (4-bromothiazol-2-yl)methylcarbamate 4-Br, 2-CH₂NHBoc C₉H₁₂BrN₂O₂S Suzuki-Miyaura coupling precursor

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the 4-position compared to bromo or chloro analogs . This property facilitates nucleophilic additions (e.g., hydrazine coupling) for constructing heterocyclic scaffolds.
  • Reactivity : Bromo and chloro substituents (e.g., ) enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the formyl group is more suited for condensation or redox chemistry .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polarity) Stability Notes Reference
This compound Not reported Moderate (polar) Sensitive to strong acids/bases
tert-Butyl (5-acetyl-4-methylthiazol-2-yl)carbamate 174–176 Low (nonpolar) Stable under acidic conditions
tert-Butyl (4-chloro-5-formylthiazol-2-yl)carbamate Not reported Moderate (polar) Degrades under prolonged light exposure
  • Polarity: The formyl group increases polarity compared to acetyl or alkylated analogs, enhancing solubility in polar solvents like DMSO or methanol .
  • Stability : Boc-protected compounds are generally stable at neutral pH but cleave rapidly under acidic conditions (e.g., TFA) .

Biological Activity

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate (CAS No. 165667-54-9) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article aims to compile and analyze the available data regarding its biological activity based on diverse scientific sources.

  • Molecular Formula : C10H14N2O3S
  • Molecular Weight : 242.29 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

The compound has shown promising results in various antimicrobial assays:

  • Antibacterial Properties : this compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In studies, it has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antibacterial agent .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various in vitro studies:

  • Cell Viability Studies : In models simulating neurodegenerative conditions, such as those induced by amyloid-beta (Aβ) aggregates, this compound has been shown to improve cell viability significantly. It appears to mitigate oxidative stress and reduce inflammatory cytokine levels associated with neurotoxicity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds, providing insights into the potential effects of this compound:

Study FocusFindings
Antimicrobial TestsEffective against MRSA and VRE with MIC values comparable to traditional antibiotics .
Cancer ResearchInduces apoptosis in cancer cell lines; thiazole derivatives show promise in inhibiting tumor growth .
NeuroprotectionEnhances astrocyte viability in the presence of Aβ; reduces oxidative stress markers in neuronal cultures .

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